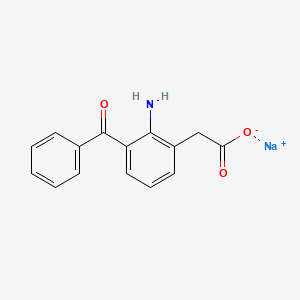

Amfenac sodium

Descripción general

Mecanismo De Acción

El amfenac sódico ejerce sus efectos inhibiendo la actividad de las enzimas ciclooxigenasa (COX-1 y COX-2). Esta inhibición conduce a una disminución en la síntesis de prostaglandinas, que son mediadores de la inflamación y el dolor. Al reducir los niveles de prostaglandinas, el amfenac sódico alivia eficazmente la inflamación y el dolor .

Análisis Bioquímico

Biochemical Properties

Amfenac sodium functions as an inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, with IC50 values of 15.3 nM and 20.4 nM, respectively . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. Additionally, this compound interacts with various proteins and biomolecules involved in the inflammatory response, further modulating the biochemical pathways associated with inflammation .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to reduce the migration and proliferation of uveal melanoma cells, particularly when used in combination with ranibizumab . This compound also influences cell signaling pathways by inhibiting the activity of COX enzymes, leading to a decrease in prostaglandin production. This inhibition affects gene expression and cellular metabolism, ultimately reducing the inflammatory response and promoting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active sites of COX-1 and COX-2 enzymes, thereby inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Additionally, this compound may interact with other biomolecules involved in the inflammatory response, further modulating the molecular pathways associated with inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its efficacy and long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its stability may be affected by factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, this compound may induce toxic effects, including gastrointestinal ulceration and renal toxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential adverse effects.

Metabolic Pathways

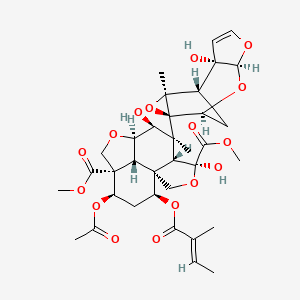

This compound is involved in the metabolic pathways associated with the action of nepafenac . It is metabolized to its active form, amfenac, which then inhibits COX enzymes and reduces prostaglandin production. The metabolic pathways of this compound also involve interactions with various enzymes and cofactors that modulate its activity and efficacy . These interactions can influence metabolic flux and metabolite levels, further affecting the overall pharmacological effects of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound within specific tissues can influence its therapeutic effects and potential side effects. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its clinical use .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with COX enzymes and other biomolecules involved in the inflammatory response . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles can influence its efficacy and therapeutic outcomes.

Métodos De Preparación

El amfenac sódico se puede sintetizar mediante varios métodos. Una ruta sintética común implica la reacción de ácido 2-amino-3-benzoilbenzoico con hidróxido de sodio para formar la sal de sodio . Los métodos de producción industrial a menudo implican la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Estos métodos pueden incluir procesos basados en solventes, métodos de fusión en caliente y métodos de emulsión .

Análisis De Reacciones Químicas

El amfenac sódico experimenta varios tipos de reacciones químicas:

Oxidación: Puede oxidarse en condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas.

Sustitución: Puede sufrir reacciones de sustitución, particularmente en presencia de reactivos y catalizadores adecuados. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores.

Aplicaciones Científicas De Investigación

El amfenac sódico tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en química analítica para estudiar AINE.

Biología: Se emplea en estudios biológicos para comprender sus efectos en los procesos celulares.

Medicina: Se utiliza en la investigación farmacológica para desarrollar nuevos fármacos antiinflamatorios y analgésicos.

Industria: Se utiliza en la formulación de varios productos farmacéuticos

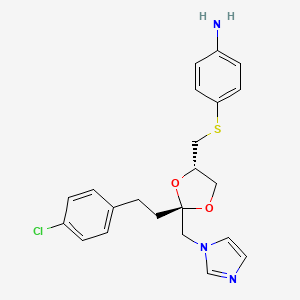

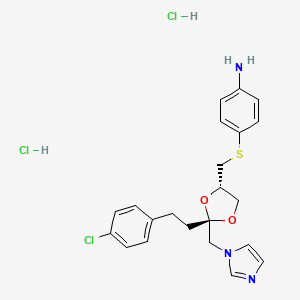

Comparación Con Compuestos Similares

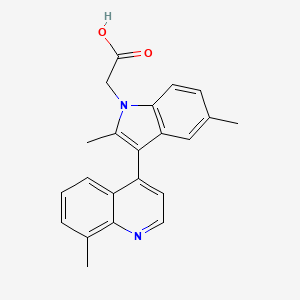

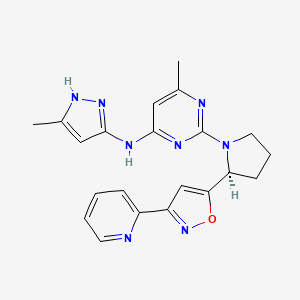

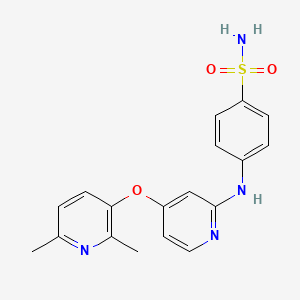

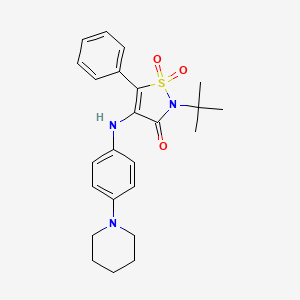

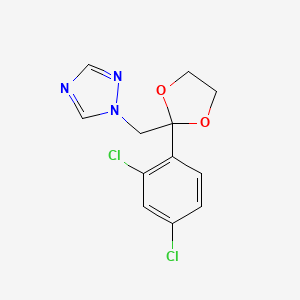

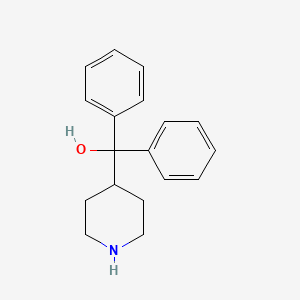

El amfenac sódico es similar a otros AINE como el bromfenac y el nepafenac. Es único en su estructura molecular específica y su eficacia particular en la inhibición de las enzimas ciclooxigenasa. Los compuestos similares incluyen:

Bromfenac: Estructura similar pero con un átomo de bromo.

Nepafenac: Un profármaco que se convierte en amfenac en el cuerpo

Propiedades

Número CAS |

61941-56-8 |

|---|---|

Fórmula molecular |

C15H13NNaO3 |

Peso molecular |

278.26 g/mol |

Nombre IUPAC |

sodium;2-(2-amino-3-benzoylphenyl)acetate |

InChI |

InChI=1S/C15H13NO3.Na/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10;/h1-8H,9,16H2,(H,17,18); |

Clave InChI |

QRYDDDQWSURCQI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].[Na+] |

SMILES isomérico |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].[Na+] |

SMILES canónico |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)O.[Na] |

Apariencia |

Solid powder |

Key on ui other cas no. |

61941-56-8 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

51579-82-9 (Parent) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2-amino-3-benzoylbenzeneacetic acid, monosodium salt, monohydrate AHR 5850 amfenac amfenac calcium salt (2:1) amfenac monosodium salt amfenac sodium |

Origen del producto |

United States |

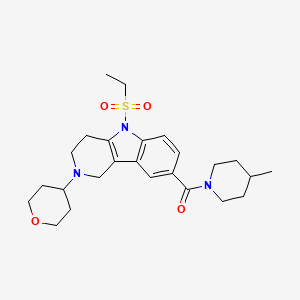

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]-N-[2-(trifluoromethyl)pyridin-4-yl]benzamide](/img/structure/B1665892.png)

![1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea](/img/structure/B1665907.png)